![molecular formula C18H17ClFNO2 B2640210 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide CAS No. 2034483-62-8](/img/structure/B2640210.png)
2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide
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Description
2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide, also known as C-DIM12, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to the class of compounds called nuclear receptor ligands, which have been shown to modulate the activity of certain transcription factors involved in various cellular processes.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide have been synthesized and tested for antimicrobial properties. For instance, a series of fluorobenzamides containing thiazole and thiazolidine were synthesized through microwave methods and conventional methods. Their antimicrobial activity was tested against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of a fluorine atom in these compounds was found to be crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Similarly, novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and showed significant anti-inflammatory activity, which is a related area of therapeutic interest (Sunder & Maleraju, 2013).
Anticancer and Anti-inflammatory Properties
Photochemically synthesized dihydrobenzofurans with certain structural modifications have shown moderate activity against various strains of bacteria, indicating potential for development as antimicrobial agents. Some compounds showed promising activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).
In another study, enantioselectivity of certain benzofuran-2-yl derivatives was investigated as inhibitors of P450 AROM, an enzyme involved in steroid biosynthesis. The results indicated low enantioselectivity ratios, suggesting potential for further exploration in the context of hormone-dependent pathologies like certain cancers (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998).
Antibacterial Applications
Substituted benzylthio-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives were synthesized and evaluated for in vitro activity against Helicobacter pylori, a bacterium associated with gastric ulcers. Compounds with 2-chloro-6-fluorobenzylthio moiety showed potent activity, suggesting potential therapeutic applications (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).
Antibacterial and Antifungal Drug Development
Several 3-substituted-2,6-difluorobenzamides have been investigated for their ability to interfere with bacterial cell division, targeting the protein FtsZ. A novel family of 1,4-tetrahydronaphthodioxane benzamides showed promising MICs towards Gram-positive bacteria, suggesting potential as antibacterial drugs (Straniero, Suigo, Lodigiani, & Valoti, 2023).
properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)21-18(22)17-14(19)3-2-4-15(17)20/h2-6,10-11H,7-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIANPWCLJWEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-fluorobenzamide |
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